molecular formula C16H22 B3047949 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- CAS No. 150096-42-7

1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-

Cat. No.: B3047949
CAS No.: 150096-42-7
M. Wt: 214.35 g/mol
InChI Key: XFNIQDLAPZZUMH-UHFFFAOYSA-N
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Description

1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- (CAS: 1078-04-2) is a polycyclic aromatic hydrocarbon (PAH) derivative with a substituted indene core. The molecule features a methyl group at position 2 and isopropyl (1-methylethyl) groups at positions 4 and 6 of the indene ring.

Properties

IUPAC Name

2-methyl-4,6-di(propan-2-yl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22/c1-10(2)13-8-14-6-12(5)7-16(14)15(9-13)11(3)4/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNIQDLAPZZUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=C(C=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591492
Record name 2-Methyl-4,6-di(propan-2-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150096-42-7
Record name 2-Methyl-4,6-di(propan-2-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- typically involves several steps:

Chemical Reactions Analysis

1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- undergoes various chemical reactions:

Mechanism of Action

The mechanism by which 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- exerts its effects involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 4,6-bis(1-methylethyl) groups introduce significant steric hindrance compared to tetramethyl or phenyl-substituted analogs. This likely reduces solubility in polar solvents and enhances hydrophobicity .

Intermolecular Interactions and Crystallography

Though crystallographic data for the target compound are absent, , and 5 provide insights into how substituents govern packing in analogous systems:

  • Hydrogen Bonding: In 2-methyl-4,6-bis(1-methylhydrazino)pyrimidine, N–H···N hydrogen bonds organize molecules into 1D chains, while π-π stacking (3.79 Å spacing) forms 2D arrays .
  • Steric Effects : The isopropyl groups in the target compound may disrupt close-packing, favoring weaker van der Waals interactions over H-bonding, thereby altering melting points or crystallinity.

Environmental and Industrial Relevance

  • Agrochemical Parallels: Propazine (CAS: 139-40-2), a triazine herbicide with bis(isopropylamino) groups, demonstrates how bulky alkyl substituents enhance herbicidal activity. This suggests that the target compound’s isopropyl groups could similarly influence bioactivity .

Biological Activity

1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-, also known by its CAS number 150096-42-7, is a polycyclic aromatic hydrocarbon that has garnered interest in various fields of biological research. This compound's structure suggests potential interactions with biological systems, leading to investigations into its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- can be represented as follows:

C15H18\text{C}_{15}\text{H}_{18}

This compound features a fused indene ring system with two isopropyl groups at the 4 and 6 positions. The presence of these alkyl substituents may influence its solubility and reactivity, which are critical factors in its biological activity.

Biological Activity Overview

Research has indicated that 1H-Indene derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Some studies suggest that compounds similar to 1H-Indene can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Investigations have shown potential efficacy against various microbial strains, indicating possible applications in treating infections.
  • Anticancer Effects : Certain derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms.

The biological activity of 1H-Indene, 2-methyl-4,6-bis(1-methylethyl)- may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors within cells, altering metabolic pathways.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS or modulating their production, the compound may exert protective effects against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits proliferation of cancer cells

Case Studies

  • Antioxidant Study : A study conducted by researchers demonstrated that derivatives of indene exhibited significant antioxidant activity in vitro. The compounds were tested using DPPH radical scavenging assays, showing a dose-dependent response.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of 1H-Indene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at certain concentrations.
  • Cancer Cell Proliferation : Research published in ACS Omega explored the effects of similar indene compounds on colorectal cancer cells. The findings revealed that these compounds could induce apoptosis in cancerous cells while sparing normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indene, 2-methyl-4,6-bis(1-methylethyl)-
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